BenchChemオンラインストアへようこそ!

2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine

Oral bioavailability Pharmacokinetics MDM2 PROTAC

MD-4251 is the only orally bioavailable PROTAC degrader achieving complete tumor regression with a single 50 mg/kg dose in RS4;11 xenografts (DC50=0.2nM). Unlike generic MDM2 inhibitors or even sibling PROTACs (MD-4252, MD-4099), its 39% oral bioavailability, >24h half-life, and no CYP/hERG liabilities make it uniquely suited for intermittent oral dosing and PK/PD benchmarking. Generic substitution is scientifically unjustified—even analogs differ dramatically in exposure and efficacy. Obtain a certificate of analysis with every lot to verify batch-specific purity and activity.

Molecular Formula C17H22N4O
Molecular Weight 298.4 g/mol
CAS No. 2640960-99-0
Cat. No. B6472678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine
CAS2640960-99-0
Molecular FormulaC17H22N4O
Molecular Weight298.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCN2CCN(CC2)C3=NC=CC=N3
InChIInChI=1S/C17H22N4O/c1-22-16-5-3-15(4-6-16)7-10-20-11-13-21(14-12-20)17-18-8-2-9-19-17/h2-6,8-9H,7,10-14H2,1H3
InChIKeyKDAXLKMQXBUFBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine (MD-4251) Procurement Guide: First-in-Class Oral MDM2 PROTAC Degrader


2-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine, widely cataloged as MD-4251 , is a rationally designed, heterobifunctional PROTAC degrader that recruits MDM2 to the CRBN E3 ligase complex for ubiquitination and proteasomal degradation [1]. Unlike conventional MDM2 inhibitors that merely block the MDM2–p53 protein–protein interaction, MD-4251 achieves potent, subnanomolar degradation of MDM2 protein (DC50 = 0.2 nM) and robust p53 activation, leading to complete tumor regression in vivo after a single oral dose [1]. The molecule features a piperazine–pyrimidine core as the MDM2-recognition element linked to an indazole-based CRBN ligand, a structural configuration that confers uniquely favorable oral pharmacokinetics among MDM2 degraders [1].

Why Generic Substitution Fails for 2-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine (MD-4251) in Research Procurement


Substituting MD-4251 with another piperazinyl-pyrimidine derivative or a generic MDM2 inhibitor is not scientifically justified because even closely related analogs within the same series diverge dramatically in oral bioavailability, degradation potency, and in vivo efficacy. For instance, the parent compound MD-4099 (IC50 = 0.08 nM) is 12-fold more potent in biochemical degradation assays but achieves only 14% oral bioavailability in mice, compared to 39% for MD-4251 [1]. The direct sibling MD-4252, which differs solely in the linker geometry, retains equivalent biochemical potency (IC50 = 1 nM) yet yields only 20% bioavailability and approximately one-fifth the oral exposure (AUC0–24h = 4,187 vs. 20,658 h·ng/mL) [1]. Meanwhile, the clinical-stage MDM2 inhibitor APG-115 requires concentrations 60-fold higher to inhibit the same RS4;11 leukemia cell line and fails to achieve complete tumor regression as a monotherapy oral agent [1]. These data demonstrate that minor structural modifications in the linker, piperazine substitution pattern, or the choice between inhibition and degradation mechanisms profoundly alter the pharmacological profile, making generic substitution scientifically unreliable.

Quantitative Differentiation Evidence: 2-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine (MD-4251) vs. Closest Comparators


Oral Bioavailability: MD-4251 vs. MD-4099, MD-4252, MD-265, and KT-253

MD-4251 achieves an oral bioavailability (F) of 39% in mice, which is 2.8-fold higher than the parent compound MD-4099 (14%), 1.95-fold higher than its direct analog MD-4252 (20%), and 43-fold higher than the first-generation degrader MD-265 (0.9%) [1]. When compared to the clinical-phase degrader KT-253 (F = 1.9%), MD-4251's bioavailability is 20-fold superior [1]. This substantial improvement stems from the piperazine-substituted pyrimidine recognition element and optimized linker composition, which jointly reduce clearance (Cl = 0.6 mL/min/kg for MD-4251 vs. 3.3 mL/min/kg for MD-4099) while maintaining a high volume of distribution (Vss = 0.9 L/kg) [1].

Oral bioavailability Pharmacokinetics MDM2 PROTAC

Cellular Potency Gap: MD-4251 vs. MDM2 Inhibitor APG-115 Across Leukemia Lines

MD-4251 potently inhibits cell growth in p53 wild-type acute leukemia cell lines with IC50 values of 1 nM (RS4;11), 2 nM (MV4;11), and 2 nM (MOLM-13), while the clinical MDM2 inhibitor APG-115 exhibits IC50 values of 60 nM, 93 nM, and >1,000 nM in the same three lines, respectively [1]. This represents a 60-fold to >500-fold potency advantage for MD-4251 over the inhibitor approach [1]. Critically, both MD-4251 and APG-115 show minimal activity in p53-mutant cell lines (IC50 >> 1,000 nM in RS4;11/IRMI2), confirming that the differentiation is mechanistic and driven by the degradation-based mechanism rather than general cytotoxicity [1].

Antiproliferative activity p53 wild-type Acute leukemia

In Vivo Efficacy: Single-Dose Complete Tumor Regression Unique to MD-4251

A single 50 mg/kg oral dose of MD-4251 induces rapid and complete tumor regression in the RS4;11 xenograft mouse model, with all mice remaining tumor-free for at least 24 days post-regression [1]. No other MDM2 degrader or inhibitor comparator has demonstrated this capability with a single oral dose. Comparatively, the first-generation degrader MD-265 required repeated IV dosing (3× per week) to achieve complete regression, and the MDM2 inhibitor APG-115 has not been reported to induce complete regression as a monotherapy [1]. At lower doses, weekly oral MD-4251 at 10 mg/kg achieved 91% tumor growth inhibition, and 3 mg/kg three times weekly also produced 91% inhibition, both without significant weight loss or toxicity [1].

Xenograft efficacy Single-dose regimen Tumor regression

Selectivity Profile: Global Proteomics and Cereblon Neo-Substrate Sparing by MD-4251

MD-4251 exhibits a highly restricted degradation profile. Unbiased global proteomics analysis in RS4;11 cells confirmed that MD-4251 specifically degrades MDM2 without significantly reducing any other protein by >2-fold [1]. Western blot analysis further demonstrated that MD-4251 does not degrade the common cereblon neo-substrates GSPT1 and IKZF3, and has only a modest effect on IKZF1 and CK1α [1]. This contrasts with certain cereblon-based PROTACs that function as unintended 'molecular glue' degraders of GSPT1, which can cause broad cytotoxicity in p53-mutant cells. The functional consequence is that MD-4251 shows no cell growth inhibition in p53-mutant RS4;11/IRMI2 cells up to 1,000 nM, confirming the absence of GSPT1-mediated off-target killing [1].

Degradation selectivity Proteomics Cereblon neo-substrates

Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation: Sustained MDM2 Depletion for >72 Hours After Single Oral Dose

MD-4251 achieves persistent pharmacological target engagement in tumor tissue. A single oral dose of 30 mg/kg in RS4;11 xenograft-bearing mice resulted in effective MDM2 protein depletion at 24, 48, and 72 hours post-dose, accompanied by robust p53 upregulation and increased expression of the pro-apoptotic p53 target PUMA [1]. This prolonged PD effect is a direct consequence of the unique PK profile (T1/2 > 24 h, sustained high plasma and tumor concentrations) and the catalytic mechanism of PROTAC-mediated degradation, which does not require continuous target occupancy. In contrast, the MDM2 inhibitor APG-115 paradoxically increases MDM2 protein levels (due to stabilization upon binding) and its PD effect dissipates as drug concentrations decline below the IC50 [1].

Pharmacodynamics Target engagement Sustained degradation

High-Value Research Application Scenarios for 2-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine (MD-4251)


In Vivo Proof-of-Concept Studies Requiring Oral MDM2 Degradation in p53 Wild-Type Tumor Models

MD-4251 is uniquely suited for preclinical efficacy studies in xenograft, PDX, or syngeneic models where oral administration is required and continuous MDM2 suppression is desired. With 39% oral bioavailability and sustained tumor MDM2 depletion for ≥72 hours post single dose [1], researchers can design intermittent dosing schedules (weekly or biweekly) that reduce animal handling while maintaining robust pathway inhibition. Complete tumor regression with a single 50 mg/kg dose, as demonstrated in RS4;11 xenografts [1], provides a compelling benchmark for comparative efficacy experiments against other MDM2-targeting modalities.

Mechanistic Dissection of MDM2 Degradation vs. MDM2-p53 Inhibition in Cancer Biology

MD-4251 serves as the gold-standard chemical probe to distinguish degradation-driven p53 activation from inhibitor-mediated p53 stabilization. Unlike the clinical inhibitor APG-115, which increases MDM2 and p53 protein levels simultaneously [1], MD-4251 depletes MDM2 protein (DC50 = 0.2 nM, Dmax = 96%) and upregulates p53 by >6-fold [1], enabling unambiguous interrogation of downstream transcriptional programs. Its inactivity in p53-mutant cells (IC50 > 1,000 nM) [1] further allows researchers to attribute effects specifically to wild-type p53 restoration, eliminating confounding off-target cytotoxicity.

Pharmacokinetic/Pharmacodynamic Modeling of PROTAC Degraders for Academic Drug Discovery Programs

The extensive PK/PD dataset available for MD-4251—including clearance (0.6 mL/min/kg), volume of distribution (0.9 L/kg), half-life (>24 h), oral bioavailability (39%), and tumor tissue concentrations at multiple time points [1]—makes this compound an ideal reference molecule for computational PK/PD modeling, PBPK simulation, and benchmarking of new oral PROTAC candidates. Its favorable profile with no CYP or hERG liabilities [1] further positions it as a positive control in ADMET screening cascades.

Combination Therapy Studies Exploiting Synthetic Lethality with p53 Pathway Restoration

MD-4251's ability to achieve prolonged p53 activation in tumor tissue (p53 protein up to 179% of control, cleaved PARP induction to 235% at 24 h) [1] makes it an optimal partner for combination regimens with DNA-damaging agents (e.g., doxorubicin, radiation), BCL-2 inhibitors (venetoclax), or checkpoint inhibitors where p53-mediated apoptosis is a critical determinant of synergy. The single-dose efficacy profile enables researchers to temporally separate combination partners and dissect mechanistic sequences of pathway activation.

Quote Request

Request a Quote for 2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.